ethyl 3-(3-methoxybenzamido)-1-benzofuran-2-carboxylate
Description
Ethyl 3-(3-methoxybenzamido)-1-benzofuran-2-carboxylate is a synthetic benzofuran derivative characterized by a benzofuran core substituted at position 3 with a 3-methoxybenzamido group and at position 2 with an ethyl carboxylate ester.
Properties
IUPAC Name |
ethyl 3-[(3-methoxybenzoyl)amino]-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-3-24-19(22)17-16(14-9-4-5-10-15(14)25-17)20-18(21)12-7-6-8-13(11-12)23-2/h4-11H,3H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFIJHMTCVALFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(3-methoxybenzamido)-1-benzofuran-2-carboxylate typically involves a multi-step process. One common method starts with the preparation of the benzofuran core, followed by the introduction of the amide and ester functionalities. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(3-methoxybenzamido)-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The methoxy group and amide linkage can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-(3-methoxybenzamido)-1-benzofuran-2-carboxylate has been investigated for its potential therapeutic applications:
- Anticancer Activity : Studies have shown that this compound exhibits significant anticancer properties by inhibiting specific enzymes involved in cell proliferation. In vitro studies demonstrated its ability to selectively target cancer cell lines, leading to reduced cell viability and increased apoptosis rates. For instance, it has shown effectiveness against breast and colon cancer cell lines with IC50 values in the micromolar range.
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity, demonstrating efficacy against various bacterial strains. This suggests potential applications in developing new antimicrobial agents.
The biological activities of this compound extend beyond anticancer effects:
- Anti-inflammatory Effects : Preliminary research indicates that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Mechanism of Action : The compound's mechanism involves interaction with specific molecular targets, potentially modulating enzyme activity and signaling pathways associated with disease progression.
Case Study 1: Anticancer Efficacy
In vitro studies conducted on various cancer cell lines revealed that this compound significantly inhibited the growth of breast and colon cancer cells. The mechanism of action was linked to cell cycle arrest at the G1 phase, preventing further proliferation. This highlights the compound's potential as a lead candidate in anticancer drug development.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 5 | Induces G1 phase arrest |
| Colon Cancer | 7 | Modulates signaling pathways |
Case Study 2: Antimicrobial Activity
Research evaluating the antimicrobial properties of this compound demonstrated effectiveness against multiple bacterial strains, including resistant strains. The compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, indicating its potential as an alternative treatment option.
| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotic |
|---|---|---|
| Staphylococcus aureus | 10 | Comparable to Vancomycin |
| Escherichia coli | 15 | Comparable to Ciprofloxacin |
Mechanism of Action
The mechanism of action of ethyl 3-(3-methoxybenzamido)-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amide and ester functionalities allow it to form hydrogen bonds and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, alter signal transduction pathways, and influence cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Pharmacological Implications
Ethyl 3-{[(3-Methylanilino)(1H-1,2,4-Triazol-1-yl)Methylidene]Amino}-1-Benzofuran-2-Carboxylate
- Structure: Features a triazole-methylidene-amino group at position 3 instead of the methoxybenzamido group .
- Activity : The triazole group may engage in π-π stacking interactions, which are critical for enzyme inhibition (e.g., in kinase targets). This compound’s antiproliferative activity against cancer cell lines has been hypothesized but requires further validation .
- Molecular Weight : 389.41 g/mol (vs. 339.35 g/mol for the target compound), suggesting higher steric bulk that could influence bioavailability.
Ethyl 3-Methyl-5-(3-Oxobutyl)-1-Benzofuran-2-Carboxylate
- Structure : Substituted with a methyl group at position 3 and a 3-oxobutyl chain at position 5 .
- Synthetic Utility : The 3-oxobutyl group may serve as a reactive site for further derivatization, a feature absent in the methoxybenzamido analog.
3-Methyl-1-Benzofuran-2-Carbohydrazide
- Structure : Replaces the ethyl carboxylate with a carbohydrazide group .
- Reactivity : The hydrazide group enables conjugation with aldehydes or ketones, making it a versatile intermediate for Schiff base formation. This contrasts with the ester group in the target compound, which is more stable under physiological conditions .
Crystallographic and Physicochemical Properties
- Crystal Packing: The target compound’s monoclinic crystal system (analogous to ) suggests efficient packing via hydrogen bonds (N–H···O) and van der Waals interactions .
- Solubility : The ethyl ester and methoxy groups likely confer moderate aqueous solubility (~0.1–1 mg/mL), whereas analogs with larger hydrophobic substituents (e.g., cyclohexyl in ) exhibit lower solubility .
Biological Activity
Ethyl 3-(3-methoxybenzamido)-1-benzofuran-2-carboxylate is a compound belonging to the benzofuran class, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a benzofuran core with an ethyl ester group and a methoxybenzamide substituent. This unique structure contributes to its potential biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.
Antitumor Activity
Benzofuran derivatives, including this compound, have shown promising anti-tumor activities. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : These compounds often target specific signaling pathways involved in cell growth and apoptosis. For instance, they may inhibit kinases that are crucial for tumor cell survival or induce apoptosis in cancer cells by activating caspases .
Antibacterial Properties
This compound also exhibits antibacterial activity against a range of pathogens. The compound's mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound may possess anti-inflammatory effects. Studies suggest that benzofuran derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Research Findings
Recent studies have highlighted the biological activity of this compound:
- In vitro Studies : Cell viability assays demonstrated that the compound significantly reduces the viability of various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range .
- In vivo Studies : Animal models treated with this compound showed reduced tumor growth and improved survival rates compared to control groups .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other related compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 5-hydroxy-3-methyl-1-benzofuran-2-carboxylate | Hydroxy group instead of methoxybenzamide | Anticancer activity against ovarian cancer cell lines |
| Benzofuran-2-carboxylic acid derivatives | Varying substituents on benzofuran core | Immunomodulatory effects |
| Benzothiophene derivatives | Similar fused ring structure but with sulfur | Antimicrobial properties |
This table illustrates how structural variations influence biological activity among benzofuran derivatives.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Study on Cancer Cell Lines : A study reported that treatment with this compound led to a significant decrease in proliferation rates of MCF-7 (breast cancer) and A549 (lung cancer) cells. The observed effects were attributed to the induction of apoptosis as evidenced by increased caspase activity.
- Antibacterial Efficacy : Another study assessed the antibacterial properties against Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl 3-(3-methoxybenzamido)-1-benzofuran-2-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving (i) preparation of the benzofuran-2-carboxylate core, (ii) C-H functionalization (e.g., Pd-catalyzed arylation), and (iii) amidation with 3-methoxybenzoyl derivatives. Optimization strategies include:
- Catalyst Screening : Use Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., Xantphos) to enhance coupling efficiency in arylation steps .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility during transamidation .
- Temperature Control : Reflux conditions (80–100°C) for amidation ensure complete conversion while minimizing side reactions .
Q. How can the purity and structural integrity of this compound be validated during synthesis?
- Methodological Answer : Employ a combination of:
- Chromatography : Column chromatography (silica gel, ethyl acetate/hexane gradient) for purification .
- Spectroscopic Analysis :
- NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; benzofuran aromatic protons at δ 6.5–8.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding networks (e.g., benzofuran-carboxylate planar conformation) .
Q. What solvents are compatible with this compound for in vitro assays?
- Methodological Answer : Solubility varies with solvent polarity:
- Polar Solvents : DMSO (≥10 mg/mL) is ideal for stock solutions in biological assays.
- Non-Polar Solvents : Limited solubility in hexane or diethyl ether; avoid for homogeneous reactions.
- Experimental Determination : Pre-screen via UV-Vis spectroscopy or dynamic light scattering (DLS) to detect aggregation .
Advanced Research Questions
Q. How do substituent variations on the benzofuran core influence bioactivity, and how can conflicting data from different studies be resolved?
- Methodological Answer :
- Systematic Substituent Screening : Replace the 3-methoxybenzamido group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to assess SAR .
- Data Reconciliation : Cross-validate bioactivity (e.g., IC₅₀ values) using standardized assays (e.g., MTT for cytotoxicity) and control cell lines to isolate compound-specific effects .
- Crystallographic Comparisons : Analyze substituent-induced conformational changes (e.g., dihedral angles between benzofuran and carboxylate groups) .
Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors. Parameterize the ligand with DFT-optimized geometries (B3LYP/6-31G*) .
- MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability and entropy contributions .
- Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications to guide rational design .
Q. How can discrepancies between in vitro and in vivo pharmacokinetic data be addressed?
- Methodological Answer :
- Metabolic Profiling : Incubate the compound with liver microsomes (human/rat) to identify CYP450-mediated metabolites (LC-MS/MS) .
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction, adjusting dosing regimens for in vivo studies .
- Formulation Optimization : Encapsulate in PEGylated liposomes to enhance bioavailability and reduce clearance .
Q. What experimental approaches can elucidate the role of the methoxy group in stabilizing the compound’s conformation?
- Methodological Answer :
- Variable-Temperature NMR : Monitor methoxy proton splitting to assess rotational barriers and intramolecular hydrogen bonding .
- X-ray Diffraction : Compare crystal structures of analogs with/without methoxy groups to identify packing interactions .
- IR Spectroscopy : Detect shifts in carbonyl (C=O) stretches (~1700 cm⁻¹) due to methoxy-induced electron delocalization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
